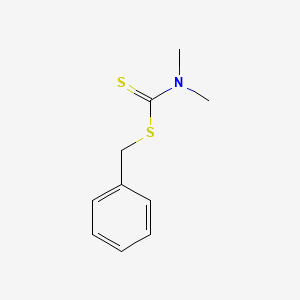

Benzyl dimethyldithiocarbamate

描述

Contextualization within Dithiocarbamate (B8719985) Chemistry and Applications

Dithiocarbamates are known for their ability to act as versatile ligands, forming stable complexes with a wide array of metal ions. nih.govresearchgate.net This chelating property is fundamental to their use in various fields, including agriculture, medicine, and materials science. nih.gov The chemistry of dithiocarbamates dates back to the early 20th century, with their first commercial application as fungicides emerging during World War II. nih.govresearchgate.net Benzyl (B1604629) dimethyldithiocarbamate (B2753861), as a member of this family, inherits these foundational characteristics, which are further tailored by the presence of the benzyl group.

Dithiocarbamates are synthesized through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov The general structure allows for extensive functionalization by varying the amine precursor, leading to a vast library of dithiocarbamate derivatives with fine-tuned electronic and steric properties. mdpi.com

Historical Trajectory and Evolution of Research on Benzyl Dithiocarbamate Derivatives

The research into dithiocarbamates has a long history, with some foundational papers still holding relevance today. rsc.org Early synthetic methods for dithiocarbamates included the use of toxic and unstable reagents like isothiocyanates. acs.org Over time, more efficient and safer synthetic routes have been developed.

The synthesis of S-benzyl dithiocarbamates, in particular, has evolved significantly. Traditional one-pot reactions involved the use of amines, benzyl halides, and carbon disulfide. acs.org Subsequent research has introduced more advanced methods, including those mediated by methyl arenes, benzyl alcohols, and benzaldehydes. acs.org Modern synthetic strategies focus on greener chemistry, utilizing catalyst-free conditions, aqueous media, and multi-component reactions to improve efficiency and reduce environmental impact. tandfonline.comresearchgate.net Recent advancements include photochemical synthesis and methods employing α-diazo esters, highlighting the continuous innovation in the field. tandfonline.com

Contemporary Significance of Benzyl Dimethyldithiocarbamate in Chemical and Biological Sciences

In recent years, this compound and its derivatives have gained prominence due to their diverse biological activities and applications in various scientific domains.

In the realm of agricultural chemistry , dithiocarbamates have a well-established role as fungicides and herbicides. mdpi.combiosolveit.de Research has shown that certain substituted benzyl N,N-dialkyldithiocarbamates exhibit high activity against broad-leaved plants. tandfonline.com This has spurred further investigation into their potential as selective herbicides.

The biological sciences have seen a surge in research on the medicinal applications of benzyl dithiocarbamates. These compounds are being explored for their potential as enzyme inhibitors. For instance, studies have investigated their inhibitory effects on enzymes like mushroom tyrosinase, cholinesterases, and monoamine oxidases, suggesting potential therapeutic applications for conditions such as hyperpigmentation and neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netacs.org The mechanism of inhibition often involves the chelation of metal ions within the enzyme's active site or interaction with critical amino acid residues. tandfonline.com

Furthermore, the ability of dithiocarbamates to form stable metal complexes has led to their investigation in medicinal imaging . bohrium.com Technetium-99m labeled dithiocarbamate complexes, for example, have been explored as radiopharmaceuticals for myocardial and brain imaging. bohrium.com The field of materials science also utilizes dithiocarbamate complexes as precursors for the synthesis of metal-sulfide nanomaterials. rsc.org

The ongoing research into this compound and its analogs continues to uncover new facets of their chemical reactivity and biological potential, solidifying their importance in modern scientific inquiry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | benzyl N,N-dimethylcarbamodithioate | nih.gov |

| Molecular Formula | C₁₀H₁₃NS₂ | nih.gov |

| Molecular Weight | 211.4 g/mol | nih.gov |

| CAS Number | 7250-18-2 | nih.gov |

Research on Biological Activities of Benzyl Dithiocarbamate Derivatives

| Area of Research | Key Findings | Relevant Compounds |

| Enzyme Inhibition | - Noncompetitive and mixed-type inhibition of mushroom tyrosinase. nih.gov- Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer's disease. researchgate.netacs.org- Inhibition of monoamine oxidase (MAO-A and MAO-B). researchgate.net- Inhibition of carbonic anhydrases, with potential for antiglaucoma action. nih.gov | - Benzyldithiocarbamate sodium salt nih.gov- p-xylidine-bis(dithiocarbamate) sodium salt nih.gov- S-benzyl dithiocarbamate derivatives researchgate.netacs.org- Morpholine dithiocarbamate nih.gov |

| Agricultural Applications | - Herbicidal activity against broad-leaved plants. tandfonline.com | - 4-dimethylaminobenzyl N-methyl-N-ethyldithiocarbamate tandfonline.com- 4-methoxybenzyl N,N-diethyldithiocarbamate tandfonline.com |

Structure

3D Structure

属性

IUPAC Name |

benzyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZBIKHKXIJIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222809 | |

| Record name | Benzyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-18-2 | |

| Record name | Phenylmethyl N,N-dimethylcarbamodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl dimethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24J8NV9CQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Benzyl Dimethyldithiocarbamate and Its Derivatives

One-Pot Reaction Strategies for Benzyl (B1604629) Dimethyldithiocarbamate (B2753861) Synthesis

One-pot synthesis represents an efficient strategy for preparing benzyl dithiocarbamates by combining multiple reaction steps in a single vessel, which minimizes the need for isolating intermediates and reduces solvent waste. A common and effective one-pot method involves the reaction of an amine, carbon disulfide, and a benzyl halide. researchgate.net This approach condenses the formation of the dithiocarbamate (B8719985) salt and its subsequent S-alkylation into a single synthetic operation.

An established one-pot, catalyst-free protocol has been developed for synthesizing a range of dithiocarbamate derivatives in an ethanol-water solvent system at room temperature. researchgate.net This method involves the condensation of a secondary amine, such as dimethylamine (B145610), with carbon disulfide, followed by the addition of a benzyl halide. Research indicates that reactions involving aliphatic amines and benzyl halides tend to produce higher yields compared to those with other alkyl halides. researchgate.net Another efficient transition metal-free synthesis utilizes N-tosylhydrazones, carbon disulfide, and amines in a one-pot reaction, which can also proceed from the corresponding carbonyl compounds without isolating the tosylhydrazone intermediate. nih.gov These strategies offer the advantages of operational simplicity and avoidance of hazardous solvents. researchgate.net

Multicomponent Reaction Approaches to S-Benzyl Dithiocarbamates from Para-Quinone Methides, Amines, and Carbon Disulfide

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single step. A notable MCR approach for synthesizing S-benzyl dithiocarbamates involves the reaction of para-quinone methides (p-QMs), amines, and carbon disulfide. acs.orgacs.org This method is particularly advantageous as it proceeds under catalyst- and additive-free conditions at room temperature, offering excellent yields in a short time frame. acs.orgacs.org

The reaction mechanism involves the 1,6-conjugate addition of dithiocarbamic acid, formed in situ from the amine and carbon disulfide, to the p-QM. acs.org This methodology has been successfully applied to a wide range of structurally and electronically diverse p-quinones, as well as various cyclic and acyclic secondary amines, demonstrating its broad substrate scope. acs.orgresearchgate.net For instance, the reaction of 2,6-di-tert-butyl-4-((4-methoxyphenyl)(phenyl)methylene)cyclohexa-2,5-dienone with different amines and carbon disulfide consistently produces the corresponding S-benzyl dithiocarbamates in high yields.

A similar triflic acid-promoted multicomponent synthesis has been reported using diazo compounds, carbon disulfide, and secondary amines, which also proceeds at room temperature to give the desired dithiocarbamates in good yields. researchgate.netrsc.org

Below is a table summarizing the results from a study on the multicomponent synthesis of S-benzyl dithiocarbamates.

| Entry | Amine | Product | Yield (%) |

| 1 | Dibenzylamine | 3a | 94 |

| 2 | N-benzyl-4-methoxybenzylamine | 3b | 92 |

| 3 | N-benzyl-4-chlorobenzylamine | 3c | 93 |

| 4 | N-benzyl-4-methylbenzylamine | 3d | 95 |

| 5 | N-benzyl-2-methoxybenzylamine | 3e | 90 |

| 6 | N-benzyl-2-picolylamine | 3k | 86 |

| 7 | Pyrrolidine (B122466) | 3l | 96 |

| 8 | Piperidine | 3m | 95 |

| 9 | Morpholine | 3n | 94 |

Data sourced from a study on multicomponent synthesis from p-Quinone Methides. acs.org

Mechanochemical Synthesis of Benzyl-N,N-Dimethyldithiocarbamate and its Metal Complexes

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, offers a solvent-free and environmentally friendly alternative to traditional solution-based synthesis. grossarchive.com.ngbeilstein-journals.org This technique has been successfully utilized to obtain metal-organic frameworks and other complex molecules. grossarchive.com.ng

The synthesis of benzyl-N,N-dimethyldithiocarbamate and its corresponding metal complexes, such as with Iron (III), has been achieved through mechanochemical methods. grossarchive.com.ng This solvent-free approach is considered a green methodology. While detailed procedural specifics and yield data are limited in the available abstracts, the strategy is noted for producing nanodisperse particles and materials with high surface area. grossarchive.com.ng The use of ball-milling can circumvent the need for toxic solvents and can be advantageous for reactions involving sensitive reagents. nih.gov

Synthetic Routes from Benzyl Chlorides and Tetraalkylthiuram Disulfides

A highly efficient and straightforward method for the synthesis of benzyl dithiocarbamates involves the reaction of benzyl chlorides with tetraalkylthiuram disulfides. researchgate.netresearchgate.netdntb.gov.ua This protocol is notable for being environmentally benign, often proceeding without a metal catalyst in water. researchgate.netresearchgate.net The reaction demonstrates broad substrate scope and is compatible with a wide variety of electron-donating and electron-withdrawing substituents on the benzyl chloride. dntb.gov.ua

This redox-neutral method uses inexpensive and readily available starting materials under mild conditions. researchgate.net A series of 34 different benzyl dithiocarbamates were synthesized in good to excellent yields by treating various benzyl halides with tetraalkylthiuram disulfides like tetramethyldithiuram disulfide (TMTD) in water. researchgate.net This approach provides a practical and scalable route to these compounds.

The table below illustrates the yields obtained for various substituted benzyl dithiocarbamates using this method.

| Entry | Benzyl Halide | Product | Yield (%) |

| 1 | Benzyl chloride | 3a | 94 |

| 2 | 4-Methylbenzyl chloride | 3b | 96 |

| 3 | 4-Methoxybenzyl chloride | 3c | 98 |

| 4 | 4-Fluorobenzyl chloride | 3d | 92 |

| 5 | 4-Chlorobenzyl chloride | 3e | 95 |

| 6 | 4-Bromobenzyl chloride | 3f | 96 |

| 7 | 4-Nitrobenzyl chloride | 3g | 90 |

| 8 | 2-Chlorobenzyl chloride | 3h | 89 |

Data represents yields from the reaction of substituted benzyl chlorides with TMTD in water. researchgate.net

Optimization of Reaction Conditions and Yield for Benzyl Dithiocarbamate Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of benzyl dithiocarbamates. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the reactants.

For the one-pot synthesis involving alkyl halides, carbon disulfide, and secondary amines, an ethanol-water solvent combination at room temperature has been identified as an effective and environmentally friendly option. researchgate.net A study optimizing the conversion of benzyl thiocyanate (B1210189) to S-alkyl carbodithioates found that a 1:1 water-ethanol mixture at room temperature provided an 80% yield, which increased slightly to 82% when heated to 60°C in ethanol. researchgate.net This suggests that for certain substrates, modest heating can be beneficial.

The table below summarizes the optimization for the reaction of benzyl thiocyanate with a morpholino-based dithiocarbamate salt. researchgate.net

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Water | Room Temp | 76 |

| 2 | Water | 60 | 78 |

| 3 | Ethanol | 60 | 82 |

| 4 | Water-Ethanol (1:1) | Room Temp | 80 |

Data adapted from a study on S-alkyl carbodithioate synthesis. researchgate.net

For the synthesis from benzyl halides and tetraalkylthiuram disulfides, water has been demonstrated as a highly effective medium, leading to excellent yields without the need for catalysts. researchgate.net The choice of the base can also be critical in certain synthetic routes to promote the reaction efficiently. dntb.gov.ua Ultimately, the optimal conditions depend on the specific synthetic strategy being employed.

Coordination Chemistry of Benzyl Dimethyldithiocarbamate Ligands and Metal Complexes

Complex Formation with Transition Metal Ions and Main Group Metals

Benzyl (B1604629) dimethyldithiocarbamate (B2753861) and its derivatives readily form complexes with a variety of metal ions. The dithiocarbamate (B8719985) moiety typically acts as a bidentate ligand, chelating to the metal center through its two sulfur atoms.

Zinc(II) Complexes of Benzyl Dithiocarbamates

Zinc(II) forms stable complexes with benzyl dithiocarbamate ligands. For instance, Zinc(II) N-benzylmethyl dithiocarbamate has been synthesized and characterized. These complexes are of interest due to the combined biological activities of both the zinc ion and the dithiocarbamate ligand. Zinc compounds are known to function as antioxidants and can play a role in inhibiting the proliferation of cancer cells.

Another example is Zinc(II) dibenzyldithiocarbamate (B1202937), which is a well-characterized organometallic compound. The synthesis of such complexes often involves the reaction of a zinc salt with a corresponding dithiocarbamate salt.

Table 1: Examples of Zinc(II) Benzyl Dithiocarbamate Complexes

| Compound Name | Abbreviation |

| Zinc(II) N-benzylmethyl dithiocarbamate | - |

| Zinc(II) dibenzyldithiocarbamate | - |

Iron(III) Complexes with Benzyl-N,N-Dimethyldithiocarbamate

Iron(III) readily forms complexes with dithiocarbamate ligands, including those with benzyl substituents. The general class of tris(N,N-dialkyldithiocarbamato)iron(III) complexes has been extensively studied. researchgate.net These complexes typically exhibit an octahedral coordination geometry around the iron(III) center. researchgate.net

A notable characteristic of these iron(III) complexes is the phenomenon of spin crossover, where the spin state of the iron center is sensitive to factors like temperature and the nature of the alkyl or benzyl substituents on the dithiocarbamate ligand. researchgate.net This behavior is consistent with an equilibrium between high-spin and low-spin states. researchgate.net The synthesis of these complexes is generally achieved through salt metathesis reactions. researchgate.netbiotech-asia.org

While specific studies focusing solely on benzyl dimethyldithiocarbamate are part of a broader class of dialkyl derivatives, the principles of their formation and magnetic properties are expected to be similar.

Organotin(IV) Dithiocarbamate Complexes Bearing Benzyl Derivatives

Organotin(IV) complexes of dithiocarbamates are a significant area of research in medicinal chemistry. researchgate.net Studies have been conducted on organotin(IV) N-ethyl-N-benzyldithiocarbamate complexes. researchgate.net These complexes are synthesized by reacting an organotin(IV) chloride with N-ethylbenzylamine in the presence of carbon disulfide. researchgate.net

Two such derivatives that have been synthesized and characterized are dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate and triphenyltin(IV) N-ethyl-N-benzyldithiocarbamate. researchgate.net A range of analytical techniques, including elemental analysis, IR spectroscopy, NMR spectroscopy, and X-ray crystallography, have been used to comprehensively characterize these compounds. researchgate.net The biological effects of organotin compounds are influenced by the number and nature of the organic substituents on the tin atom. jddtonline.info

Table 2: Synthesized Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes researchgate.net

| Compound | Abbreviation |

| dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate | ONBDC 1 |

| triphenyltin(IV) N-ethyl-N-benzyldithiocarbamate | ONBDC 2 |

Divalent Manganese(II), Cobalt(II), Nickel(II), Zinc(II), and Copper(II) Complexes with Benzyl 4-Amino Antipyrinyl Dithiocarbamates

A novel dithiocarbamate ligand, benzyl 4-amino antipyrinyl dithiocarbamate (BAC), has been synthesized from 4-amino antipyrine, potassium hydroxide (B78521), carbon disulfide, and benzyl halide in dimethylformamide. researchgate.net This ligand has been used to synthesize a series of new complexes with divalent transition metal ions: Mn(II), Co(II), Ni(II), Zn(II), and Cu(II). researchgate.net

The general formula for these complexes is [M(BAC)₂]Cl₂. researchgate.net The formation of these complexes involves the addition of an aqueous solution of the respective bivalent metal chloride to the BAC ligand with constant stirring. researchgate.net The characterization of these novel complexes has been carried out using various physical and spectral methods, including elemental analyses, molar conductance, magnetic susceptibility, ¹H NMR, FT-IR, and UV-Vis spectroscopy. researchgate.net

Table 3: Divalent Transition Metal Complexes of Benzyl 4-Amino Antipyrinyl Dithiocarbamate (BAC) researchgate.net

| Metal Ion (M) | Complex Formula |

| Manganese(II) | [Mn(BAC)₂]Cl₂ |

| Cobalt(II) | [Co(BAC)₂]Cl₂ |

| Nickel(II) | [Ni(BAC)₂]Cl₂ |

| Zinc(II) | [Zn(BAC)₂]Cl₂ |

| Copper(II) | [Cu(BAC)₂]Cl₂ |

Gold(I) and Gold(III) Complexes Featuring Benzyl-Substituted Dithiocarbamate Ligands

Gold(I) and Gold(III) complexes with dithiocarbamate ligands have been extensively studied for their potential therapeutic properties. mdpi.com Dithiocarbamate ligands are known to efficiently stabilize the Au(III) cation. nih.gov The synthesis of dithiocarbamate gold(III) cyclometalated complexes has been achieved by reacting a cyclometalated gold complex with a sodium dialkyldithiocarbamate, including those with benzyl substituents. ebsco.com

Research has shown that gold(III) complexes with dithiocarbamate ligands containing dibenzyl substitution can be synthesized. sysrevpharm.org However, in some studies, these dibenzyl-substituted complexes have shown lower activity compared to those with smaller aliphatic chains like methyl or ethyl groups, a difference potentially attributed to the steric hindrance of the large dibenzyl group. sysrevpharm.org

Ligand Versatility and Chelation Properties of this compound

Dithiocarbamate ligands, including this compound, are remarkably versatile in their coordination chemistry. This versatility stems from the resonance forms of the dithiocarbamate anion, which results in significant π-character in the MS₂C chelate ring. sysrevpharm.org

The primary mode of coordination for dithiocarbamate ligands is as a bidentate chelating agent, forming a stable four-membered ring with the metal center through the two sulfur atoms. This chelation enhances the stability of the resulting metal complex. However, dithiocarbamates can also exhibit other coordination modes, including monodentate, where only one sulfur atom binds to the metal, and bridging, where the ligand coordinates to two different metal centers. sysrevpharm.org

The presence of the benzyl group on the nitrogen atom can influence the electronic properties of the dithiocarbamate ligand and can also introduce steric effects that may affect the geometry and stability of the resulting metal complexes. The ability of dithiocarbamate ligands to form stable complexes with a wide range of metals in various oxidation states makes them valuable in many areas of chemistry.

Influence of Substituents on the Coordination Behavior and Stereochemistry of Metal Complexes

The coordination behavior and resulting stereochemistry of metal complexes with this compound ligands are significantly influenced by the electronic and steric properties of substituents on the benzyl group. These modifications can alter the electron density on the sulfur donor atoms and create steric hindrance around the metal center, thereby dictating the coordination geometry and the stability of the complex.

Electronic Effects:

Electron-donating or electron-withdrawing substituents on the phenyl ring of the benzyl group can modulate the electron-donating ability of the dithiocarbamate ligand. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), in the para position increase the electron density on the sulfur atoms. This enhanced electron-donating capacity generally leads to the formation of more stable metal complexes. Conversely, electron-withdrawing groups, like nitro (-NO₂) or chloro (-Cl), decrease the electron density on the sulfur atoms, which can weaken the metal-sulfur bond.

The electronic nature of the substituents can also influence the redox properties of the metal complexes. For instance, the presence of electron-donating groups can make the metal center more susceptible to oxidation, while electron-withdrawing groups can stabilize lower oxidation states.

Steric Effects:

The size and position of substituents on the benzyl group can impose steric constraints that influence the coordination number and geometry of the metal complex. Bulky substituents, particularly in the ortho positions, can hinder the close approach of multiple ligands to the metal center. This steric hindrance may favor the formation of complexes with lower coordination numbers or distorted geometries. For example, while many dithiocarbamate complexes with unsubstituted benzyl ligands might adopt a square planar or octahedral geometry, the presence of a bulky ortho substituent could lead to a tetrahedral or a distorted square planar geometry to alleviate steric strain.

In dimeric or polymeric structures, steric bulk can prevent the formation of bridging interactions that are observed in less hindered analogues. For example, in a series of mercury(II) bis(N,N-dialkyldithiocarbamate) compounds, it was observed that smaller alkyl groups allowed for the formation of dimeric structures through bridging dithiocarbamate ligands, whereas bulkier substituents precluded such interactions, resulting in monomeric species. mdpi.com A similar trend can be anticipated for substituted this compound ligands.

The interplay between electronic and steric effects ultimately determines the final stereochemistry of the metal complex. For instance, a substituent might have a favorable electronic effect for strong coordination but may be too sterically demanding, leading to a compromise in the coordination geometry.

Advanced Structural Characterization of Benzyl Dithiocarbamate Metal Complexes

The elucidation of the precise structure of this compound metal complexes relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the bonding, geometry, and electronic properties of these coordination compounds.

Spectroscopic Analysis (NMR, FT-IR, UV-Vis, Mass Spectrometry) in Complex Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the organic framework of the this compound ligand upon coordination to a diamagnetic metal center (e.g., Zn(II), Cd(II), Hg(II)). The chemical shifts of the protons and carbons in the vicinity of the metal center can provide information about the coordination environment. For instance, the protons of the methylene (B1212753) group (-CH₂-) in the benzyl moiety and the methyl groups (-CH₃) attached to the nitrogen atom are sensitive to the coordination event. Upon complexation, a downfield or upfield shift of these signals can be observed, indicating a change in the electronic environment. In paramagnetic complexes (e.g., with Ni(II) or Cu(II)), NMR spectra are often broadened and exhibit large shifts, which can provide information about the magnetic properties and the spin distribution within the complex. researchgate.net

Interactive Data Table: Representative ¹H NMR Spectral Data for a Diamagnetic Zinc(II) Dithiocarbamate Complex

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons | 7.20-7.40 | Multiplet |

| Methylene protons (-CH₂-) | 4.80 | Singlet |

| Methyl protons (-CH₃) | 3.50 | Singlet |

| Note: This is a representative table based on typical values for similar dithiocarbamate complexes. |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is instrumental in determining the coordination mode of the dithiocarbamate ligand. The key vibrational bands of interest are the ν(C-N) (thioureide) and ν(C-S) stretching frequencies. The position of the ν(C-N) band, typically found in the range of 1450-1550 cm⁻¹, provides insight into the partial double bond character of the C-N bond. A shift to higher frequency upon complexation compared to the free ligand suggests an increase in the double bond character, which is indicative of bidentate coordination of the dithiocarbamate ligand. The presence of a single strong ν(C-S) band in the region of 950-1050 cm⁻¹ is also characteristic of a symmetrically chelated bidentate ligand. sysrevpharm.org The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of metal-sulfur (M-S) bonds.

Interactive Data Table: Key FT-IR Vibrational Frequencies (cm⁻¹) for a Typical this compound Metal Complex

| Vibrational Mode | Free Ligand (Typical Range) | Metal Complex (Typical Range) |

| ν(C-N) | 1450-1480 | 1480-1520 |

| ν(C-S) | 980-1020 | 990-1010 |

| ν(M-S) | - | 350-450 |

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of dithiocarbamate complexes typically exhibit intense absorption bands in the UV region, which are assigned to intraligand π→π* and n→π* transitions within the NCS₂ chromophore. researchgate.net In the case of transition metal complexes, additional bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry. For example, square planar Ni(II) dithiocarbamate complexes often show characteristic d-d transition bands in the visible region.

Interactive Data Table: Typical UV-Vis Absorption Maxima (λₘₐₓ) for this compound Metal Complexes in Solution

| Metal Ion | λₘₐₓ (nm) | Assignment |

| Zn(II) | ~260, ~280 | Intraligand (π→π*) |

| Ni(II) | ~270, ~330, ~390 | Intraligand, LMCT |

| Cu(II) | ~275, ~440 | Intraligand, LMCT |

Mass Spectrometry:

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the metal complexes. Techniques such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can provide the mass of the intact molecular ion, confirming the composition of the complex. The fragmentation pattern can offer structural information, often showing the sequential loss of ligands or parts of the ligand framework. For instance, a common fragmentation pathway involves the loss of a benzyl group or the entire dithiocarbamate ligand.

Single-Crystal X-ray Crystallography Studies of Benzyl Dithiocarbamate Coordination Compounds

For this compound metal complexes, X-ray crystallography can confirm the coordination number and geometry of the metal center. For example, it can distinguish between a square planar, tetrahedral, or octahedral arrangement of the ligands around the metal ion. The M-S bond lengths and the S-M-S bite angle of the chelating dithiocarbamate ligand are crucial parameters obtained from these studies. In symmetrically chelated bidentate dithiocarbamate ligands, the two M-S bond lengths are typically very similar.

Interactive Data Table: Representative Crystallographic Data for a Hypothetical Square Planar Ni(II) Bis(this compound) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ni-S1 Bond Length (Å) | 2.205 |

| Ni-S2 Bond Length (Å) | 2.208 |

| S1-Ni-S2 Bite Angle (°) | 79.5 |

| C-N Bond Length (Å) | 1.33 |

| Note: This data is representative and based on typical values for similar Ni(II) dithiocarbamate complexes. |

Biological Activities and Therapeutic Potential of Benzyl Dimethyldithiocarbamate and Its Analogs

Antineoplastic and Cytotoxic Investigations

The potential of benzyl (B1604629) dimethyldithiocarbamate (B2753861) and its analogs as anticancer agents represents a significant area of research. These compounds, particularly when complexed with metals such as tin, have demonstrated potent cytotoxic effects against various cancer cell lines.

Organometallic compounds, including organotin (IV) dithiocarbamates, are being actively investigated as alternatives to traditional chemotherapy agents. A synthetic compound, Diphenyltin (IV) N-benzylmethyldithiocarbamate, was evaluated for its activity against the MCF-7 human breast cancer cell line. The study determined that the compound was highly potent in inhibiting the growth of these cancer cells, exhibiting a half-maximal inhibitory concentration (IC50) value of 69.640 ppm. Further research into related diphenyltin(IV) dithiocarbamate (B8719985) compounds has highlighted their potential against other cancer cell lines, such as A549 human lung cancer cells, where they displayed enhanced cytotoxicity compared to the platinum-based drug cisplatin.

The cytotoxic effects of benzyl dimethyldithiocarbamate analogs have been extensively studied in the context of leukemia. A key study investigated the impact of three organotin (IV) complexes derived from N-methyl-N-benzyldithiocarbamate on Jurkat E6.1 human T-lymphoblastic leukemia cells. The study found that these compounds possessed potent cytotoxic potential. The dibutyltin(IV), diphenyltin(IV), and triphenyltin(IV) complexes exhibited IC50 values of 0.23 µM, 0.58 µM, and 0.28 µM, respectively. The dibutyltin(IV) complex, in particular, displayed the strongest effect and showed selective toxicity towards the Jurkat leukemia cells compared to normal cell lines, marking it as a promising lead compound for further development. Subsequent research on a broader series of organotin(IV) dithiocarbamates confirmed their ability to induce cell death in Jurkat E6.1 cells via apoptosis and to cause cell cycle arrest at low concentrations.

Table 2: Cytotoxic Activity (IC50) of this compound Analogs on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| Diphenyltin (IV) N-benzylmethyldithiocarbamate | MCF-7 (Breast Cancer) | 69.640 ppm |

| Dibutyltin(IV) N-methyl-N-benzyldithiocarbamate | Jurkat E6.1 (Leukemia) | 0.23 ± 0.01 µM |

| Diphenyltin(IV) N-methyl-N-benzyldithiocarbamate | Jurkat E6.1 (Leukemia) | 0.58 ± 0.05 µM |

Enzyme Modulation and Inhibition Studies

The therapeutic potential of this compound and its analogs is significantly linked to their ability to interact with and modulate the activity of various key enzymes involved in physiological and pathological processes. These interactions form the basis of their investigated effects in a range of diseases.

A key area of investigation for benzyl dithiocarbamate analogs has been their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary strategy in the management of Alzheimer's disease.

Research into a series of synthesized S-benzyl dithiocarbamates has revealed promising multi-target inhibitors. In one study, a series of thirty S-benzyl dithiocarbamates were synthesized and evaluated for their inhibitory action. Among these, certain analogs demonstrated notable efficacy. For instance, 2-(trifluoromethyl)benzyl azepane-1-carbodithioate was identified as a potent inhibitor of both AChE and BChE. Another analog, compound 16 from the same series, also exhibited significant inhibitory potential against both cholinesterase enzymes.

In a separate study, a novel series of dithiocarbamates was synthesized from 4-(trifluoromethyl)benzyl chloride. Several of these compounds displayed potent inhibitory activity. Notably, compound 2g in this series was the most potent AChE inhibitor, while compound 2f was particularly effective against BChE, even more so than the standard drug donepezil. nih.gov One synthesized S-benzyl dithiocarbamate, compound 3e , showed considerable acetylcholinesterase inhibitory activity, registering at 51.70% inhibition at a concentration of 20 μM. acs.org

These findings highlight the potential of the S-benzyl dithiocarbamate scaffold as a source for the development of new cholinesterase inhibitors. The variations in potency among the different analogs underscore the importance of the specific substitutions on the benzyl and dithiocarbamate moieties in determining their interaction with the active sites of AChE and BChE.

Table 1: Cholinesterase Inhibitory Activity of Benzyl Dithiocarbamate Analogs

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-(Trifluoromethyl)benzyl azepane-1-carbodithioate | Acetylcholinesterase (AChE) | 4.37 ± 0.94 |

| Butyrylcholinesterase (BChE) | 14.9 ± 1.11 | |

| Compound 16 | Acetylcholinesterase (AChE) | 1.39 ± 0.07 (µg/mL) |

| Butyrylcholinesterase (BChE) | 1.52 ± 0.14 (µg/mL) | |

| Compound 2g (from 4-(trifluoromethyl)benzyl chloride) | Acetylcholinesterase (AChE) | 0.53 ± 0.001 |

| Compound 2f (from 4-(trifluoromethyl)benzyl chloride) | Butyrylcholinesterase (BChE) | 1.39 ± 0.041 |

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors). Benzyl dithiocarbamate analogs have been explored for their ability to modulate these enzymes.

In a study evaluating a library of S-benzyl dithiocarbamates, several compounds were identified as potent inhibitors of both MAO-A and MAO-B. This dual inhibitory action is a sought-after characteristic for potential multi-target drugs for complex neurological disorders. For example, one derivative, compound 11 , demonstrated strong inhibition of both isoforms with IC₅₀ values in the low micromolar range. Another analog, compound 16 , which also showed cholinesterase inhibition, was found to be a potent inhibitor of both MAO enzymes, with a notable selectivity towards MAO-B.

The ability of these compounds to inhibit both MAO isoforms suggests that the benzyl dithiocarbamate scaffold can be optimized to achieve either selective or dual-targeting agents. The structural features of the analogs play a critical role in their affinity and selectivity for the distinct active sites of MAO-A and MAO-B.

Table 2: Monoamine Oxidase Inhibitory Activity of S-Benzyl Dithiocarbamate Analogs

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 11 | MAO-A | 1.14 ± 0.03 |

| MAO-B | 1.01 ± 0.16 | |

| Compound 16 | MAO-A | 44.9 ± 1.54 |

| MAO-B | 2.85 ± 0.21 |

The inhibitory activity of benzyl dithiocarbamates and their analogs extends beyond cholinesterases and monoamine oxidases. A significant body of research has highlighted their potent inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

Dithiocarbamates, as a class, have been shown to be highly effective inhibitors of various CA isoforms. Studies have demonstrated that these compounds act by coordinating to the zinc ion in the enzyme's active site. Research on a range of N-mono- and N,N-disubstituted dithiocarbamates revealed potent inhibition against two β-carbonic anhydrases from the pathogen Mycobacterium tuberculosis, with efficacy ranging from subnanomolar to micromolar levels. researchgate.net Similarly, dithiocarbamates incorporating aliphatic, aromatic, and heterocyclic scaffolds have been reported as efficient inhibitors of the α-carbonic anhydrase from Neisseria gonorrhoeae, with inhibition constants (Kᵢ) ranging from 83.7 to 827 nM. nih.govnih.gov

Another enzyme system targeted by dithiocarbamate analogs is urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a promising strategy for combating these infections.

The broad-spectrum enzyme inhibitory profile of dithiocarbamates, including benzyl derivatives, suggests a versatile chemical scaffold that can be adapted to target a variety of enzymes by modifying its substituents.

Table 3: Inhibition of Carbonic Anhydrase (from N. gonorrhoeae) by Dithiocarbamate Analogs

| Compound | Target Enzyme | Kᵢ (nM) |

|---|---|---|

| Compound 1 | NgCA | 83.7 |

| Compound 20 | NgCA | 84.4 |

| Compound 29 | NgCA | 136 |

Antioxidant Properties and Modulation of Reactive Oxygen Species

Dithiocarbamates are well-known for their antioxidant properties, which are often attributed to their ability to chelate metal ions and scavenge free radicals. This capacity to modulate reactive oxygen species (ROS) is a crucial aspect of their biological activity, as oxidative stress is implicated in the pathogenesis of many diseases.

Research has demonstrated the free radical scavenging potential of benzyl dithiocarbamate analogs. In one study, a synthesized S-benzyl dithiocarbamate (compound 3e ) exhibited significant antioxidant activity, showing 63.52% scavenging at a 20 μM concentration. acs.org Further studies on related structures, such as dithiocarbamic flavanones, have provided more detailed insights. For instance, 6,8-dibromoflavanones with pyrrolidinyl (5h ) and N-morpholinyl (5j ) dithiocarbamate moieties were found to be highly active in the DPPH radical scavenging assay, with IC₅₀ values around 120 nM. mdpi.com An N-morpholinyl substituted 6,8-diiodoflavanone (5o ) was even more potent, with an IC₅₀ of 13 nM. mdpi.com

The mechanism behind this antioxidant activity is believed to involve the stabilization of free radical intermediates. By reducing the levels of damaging ROS, these compounds can protect cells from oxidative damage, which may contribute to their therapeutic effects in various conditions, including neurodegenerative and inflammatory diseases.

Table 4: Antioxidant Activity (DPPH Assay) of Dithiocarbamate Analogs

| Compound | Antioxidant Activity |

|---|---|

| S-benzyl dithiocarbamate 3e | 63.52 ± 1.15% scavenging at 20 µM |

| 6,8-dibromoflavanone 5h (pyrrolidinyl) | IC₅₀ ≈ 120 nM |

| 6,8-dibromoflavanone 5j (N-morpholinyl) | IC₅₀ ≈ 120 nM |

| 6,8-diiodoflavanone 5o (N-morpholinyl) | IC₅₀ = 13 nM |

Anti-inflammatory Investigations

The anti-inflammatory potential of dithiocarbamates, including benzyl derivatives, is a significant area of research. mdpi.com The primary mechanism underlying this activity is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as adhesion molecules such as ICAM-1.

Studies on dithiocarbamate analogs like pyrrolidine (B122466) dithiocarbamate (PDTC) and diethyldithiocarbamate (B1195824) (DDTC) have firmly established their ability to block NF-κB activation. uni-regensburg.denih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds effectively suppress the downstream cascade of inflammatory mediator production. For example, PDTC has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and other pro-inflammatory genes in vivo. While direct studies quantifying the inhibition of specific cytokines by this compound are emerging, the well-documented role of the dithiocarbamate moiety as a powerful NF-κB inhibitor provides a strong rationale for the anti-inflammatory effects observed in this class of compounds. This inhibition of a central inflammatory pathway suggests their potential utility in treating a variety of inflammatory conditions.

Antiparasitic Activity (e.g., Leishmaniasis, Schistosoma mansoni)

This compound and its analogs have demonstrated significant activity against various parasites, positioning them as potential leads for the development of new antiparasitic agents.

Antileishmanial Activity: Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. Several studies have highlighted the efficacy of benzyl-containing compounds against these parasites. In one study, a series of symmetric Au(I) benzyl and aryl-N-heterocyclic carbenes were active against Leishmania promastigotes at low micromolar concentrations, with 50% effective concentrations (EC₅₀) ranging from 1.57 to 8.30 μM. nih.gov Research into amidoxime-based compounds identified a hit molecule, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxybenzimidamide, which showed an IC₅₀ of 7.9 µM against the intracellular amastigote form of Leishmania amazonensis. nih.gov Further optimization of this scaffold led to derivatives with even greater potency, exhibiting IC₅₀ values as low as 0.3 µM against intracellular amastigotes. nih.gov

Antischistosomal Activity: Schistosomiasis, caused by blood flukes of the genus Schistosoma, is another major parasitic disease. Research has shown that benzyl derivatives can be effective against Schistosoma mansoni. An imidazolidinic derivative, 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (LPSF-PT05), demonstrated outstanding activity against adult S. mansoni worms in vitro. nih.gov In subsequent in vivo studies in mice, oral administration of this compound led to a significant reduction in the average worm burden, with the greatest reduction reaching 70.5%. nih.gov

The antiparasitic action of dithiocarbamates is often linked to their ability to chelate metals within essential parasitic enzymes, thereby disrupting critical biological functions in the parasite.

Table 5: Antiparasitic Activity of Benzyl Dithiocarbamate Analogs

| Compound/Analog | Target Parasite | Activity Metric | Value (µM) |

|---|---|---|---|

| Symmetric Au(I) benzyl N-heterocyclic carbenes | Leishmania spp. (promastigotes) | EC₅₀ Range | 1.57 - 8.30 |

| Benzyl-dihydrofuran derivative | L. amazonensis (amastigotes) | IC₅₀ | 7.9 |

| Optimized Benzyl-dihydrofuran derivative | L. amazonensis (amastigotes) | IC₅₀ | 0.3 |

| 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one | Schistosoma mansoni (in vivo) | Worm Burden Reduction | Up to 70.5% |

Neurological Applications: Potential for Alzheimer's Disease Treatment

Recent research has explored the potential of this compound analogs, specifically S-benzyl dithiocarbamates, as therapeutic agents for Alzheimer's disease. tandfonline.comnih.gov The multifaceted nature of Alzheimer's pathology, which includes cholinergic deficits and oxidative stress, has led scientists to investigate compounds with multiple mechanisms of action. One area of focus is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. researchgate.net By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. researchgate.net

A study involving the multicomponent synthesis of various S-benzyl dithiocarbamates identified a particular compound with promising biological activities relevant to Alzheimer's disease treatment. tandfonline.comnih.gov This research highlighted a specific synthesized analog, referred to as compound 3e, which demonstrated both acetylcholinesterase inhibitory and antioxidant properties. tandfonline.comnih.gov The antioxidant activity is also significant, as oxidative stress is considered a key factor in the neuronal damage observed in Alzheimer's disease.

The findings from this research indicate that one of the synthesized S-benzyl dithiocarbamates exhibited considerable acetylcholinesterase (AChE) inhibitory activity, showing 51.70 + 5.63% inhibition at a concentration of 20 μm. tandfonline.comnih.gov The same compound also displayed notable antioxidant activity, with a value of 63.52 ± 1.15 at the same concentration. tandfonline.comnih.gov

Table 1: In Vitro Biological Activities of a Synthesized S-Benzyl Dithiocarbamate Analog

| Compound ID | Biological Activity | Result (at 20 µM) |

|---|---|---|

| 3e | Acetylcholinesterase (AChE) Inhibition | 51.70 + 5.63% |

Herbicidal Activities of Benzyl N,N-Dialkyldithiocarbamates against Agricultural Plants

Benzyl N,N-dialkyldithiocarbamates have been investigated for their herbicidal properties, demonstrating varying degrees of efficacy against different types of agricultural plants. Research has shown that the structure of these compounds plays a crucial role in their activity, with certain analogs exhibiting high potency against specific weed categories.

Studies on a range of synthesized dithiocarbamates revealed that several benzyl N,N-dialkyldithiocarbamates showed high herbicidal activity against both radish and barnyardgrass. tandfonline.com Specifically, compounds such as N-methyl-N-ethyl-, N-methyl-N-n-propyl-, N,N-diethyl-, and N,N-diisopropyl-dithiocarbamates were found to be effective. tandfonline.com In contrast, N-monoalkyl-, N,N-diaryl-, and N,N-diaralkyl-dithiocarbamates were not as active. tandfonline.com

Furthermore, the introduction of substituents onto the benzyl ring was found to influence the herbicidal spectrum. tandfonline.com For instance, some substituted benzyl N,N-dialkyldithiocarbamates, such as 4-dimethylaminobenzyl N-methyl-N-ethyldithiocarbamate and 4-methoxybenzyl N,N-diethyldithiocarbamate, displayed high activity against broad-leaved plants. tandfonline.com However, these substituted compounds were generally less active against graminaceous plants, with the exception of 4-cyanobenzyl N,N-diisopropyldithiocarbamate. tandfonline.com

In a separate line of research, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which are structurally related to benzylamine (B48309) derivatives, were designed and evaluated for their herbicidal effects. nih.gov One compound from this series, I-26, demonstrated complete inhibition (100%) of Portulaca oleracea (common purslane) and Abutilon theophrasti (velvetleaf) at a concentration of 10 mg/L in laboratory bioassays. nih.gov Another compound, I-05, showed excellent post-emergence herbicidal activity against Echinochloa crusgalli (barnyardgrass) and Abutilon theophrasti when applied at a rate of 150 g/ha. nih.gov

Table 2: Herbicidal Activity of Benzyl Dithiocarbamate Analogs and Related Compounds

| Compound/Analog | Target Plant(s) | Observed Activity |

|---|---|---|

| Benzyl N-methyl-N-ethyldithiocarbamate | Radish, Barnyardgrass | High activity |

| Benzyl N-methyl-N-n-propyldithiocarbamate | Radish, Barnyardgrass | High activity |

| Benzyl N,N-diethyldithiocarbamate | Radish, Barnyardgrass | High activity |

| Benzyl N,N-diisopropyldithiocarbamate | Radish, Barnyardgrass | High activity |

| 4-dimethylaminobenzyl N-methyl-N-ethyldithiocarbamate | Broad-leaved plants | High activity |

| 4-methoxybenzyl N,N-diethyldithiocarbamate | Broad-leaved plants | High activity |

| Substituted benzyl N,N-dialkyldithiocarbamates | Graminaceous plants | Less active |

| I-26 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide) | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L |

Table of Compounds

| Compound Name |

|---|

| This compound |

| S-benzyl dithiocarbamates |

| Acetylcholine |

| Benzyl N-methyl-N-ethyldithiocarbamate |

| Benzyl N-methyl-N-n-propyldithiocarbamate |

| Benzyl N,N-diethyldithiocarbamate |

| Benzyl N,N-diisopropyldithiocarbamate |

| 4-dimethylaminobenzyl N-methyl-N-ethyldithiocarbamate |

| 4-methoxybenzyl N,N-diethyldithiocarbamate |

| 4-cyanobenzyl N,N-diisopropyldithiocarbamate |

Mechanistic Investigations of Benzyl Dimethyldithiocarbamate in Biological Systems

Metal Chelation as a Key Mechanism of Action

Benzyl (B1604629) dimethyldithiocarbamate (B2753861), as a member of the dithiocarbamate (B8719985) class of compounds, exhibits a potent capacity for metal chelation. This property is a cornerstone of its biological activity and is attributed to the presence of the dithiocarbamate functional group (-NCS₂⁻), which acts as a highly effective bidentate ligand. The two sulfur atoms of this group readily form strong coordinate bonds with a wide array of metal ions, leading to the formation of stable chelate rings. nih.govnih.gov

Dithiocarbamates are classified as "soft" ligands, demonstrating a particular affinity for soft metal ions such as copper (Cu²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). However, they also form stable complexes with various transition metals including zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺), as well as some main group metals. bohrium.comsemanticscholar.org The stability of these metal-dithiocarbamate complexes is a critical factor in their biological effects, as it can lead to the sequestration of essential metal ions or the detoxification of heavy metals.

The primary binding mode of dithiocarbamates to metals is through a symmetrical chelation, where both sulfur atoms coordinate to the metal center. nih.gov However, other coordination modes, such as monodentate and anisobidentate, are also possible depending on the specific metal ion and the steric and electronic properties of the substituents on the nitrogen atom. bohrium.com The benzyl group in benzyl dimethyldithiocarbamate can influence the lipophilicity of the resulting metal complex, which in turn can affect its transport across biological membranes and its distribution within biological systems.

The efficiency of metal removal by dithiocarbamates is influenced by the nature of the substituents on the nitrogen atom. For instance, studies have shown that the metal chelating ability of diphenyldithiocarbamate is greater than that of diethyldithiocarbamate (B1195824), suggesting that aromatic substituents can enhance chelation. nih.gov This principle underscores the importance of the benzyl group in the activity of this compound.

Table 1: Metal Ions Chelated by Dithiocarbamates and Their Biological Relevance

| Metal Ion | Biological Role/Toxicity | Interaction with Dithiocarbamates | Potential Consequence of Chelation |

| Copper (Cu²⁺) | Essential cofactor for various enzymes | Forms highly stable complexes | Disruption of normal enzymatic function, potential anticancer activity |

| Zinc (Zn²⁺) | Essential for enzyme structure and function, immune response | Forms stable complexes | Inhibition of zinc-dependent enzymes, modulation of signaling pathways |

| Lead (Pb²⁺) | Toxic heavy metal, neurotoxin | Strong chelation leading to excretion | Detoxification and removal from the body |

| Cadmium (Cd²⁺) | Toxic heavy metal, carcinogen | Effective chelator for detoxification | Removal from tissues and enhanced excretion |

| Mercury (Hg²⁺) | Highly toxic heavy metal, neurotoxin | Forms very stable complexes | Detoxification and mitigation of toxicity |

Elucidation of Direct Enzyme Inhibition Pathways

The ability of this compound and other dithiocarbamates to chelate metal ions is directly linked to their capacity to inhibit metalloenzymes. Many enzymes rely on a metal ion cofactor within their active site for catalytic activity. By sequestering this essential metal ion, dithiocarbamates can effectively inactivate the enzyme.

A notable example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov X-ray crystallography studies have revealed that dithiocarbamates can coordinate to the zinc ion in the active site of human carbonic anhydrase II (hCA II) through one of the sulfur atoms of the dithiocarbamate group. acs.org This interaction displaces the water molecule or hydroxide (B78521) ion that is normally bound to the zinc and is crucial for the enzyme's catalytic cycle, thereby leading to inhibition. The inhibition potency can be influenced by the nature of the substituents on the dithiocarbamate, with certain derivatives exhibiting low nanomolar inhibition constants. nih.gov

Dithiocarbamate derivatives have also been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Kinetic studies have shown that some of these derivatives act as non-competitive inhibitors, suggesting that they bind to an allosteric site on the enzyme rather than the active site. researchgate.net This binding induces a conformational change in the enzyme that reduces its catalytic efficiency. Molecular docking studies have further supported the presence of an allosteric binding site. researchgate.net

Furthermore, dithiocarbamates have been shown to inhibit other enzymes such as urease and xanthine (B1682287) oxidase. dntb.gov.uaiitkgp.ac.in The mechanism of inhibition often involves interaction with metal ions in the active site or with critical cysteine residues.

Table 2: Examples of Enzymes Inhibited by Dithiocarbamates and a Summary of Inhibition Mechanisms

| Enzyme | Metal Cofactor (if any) | Type of Inhibition | Proposed Mechanism of Action |

| Carbonic Anhydrase | Zinc (Zn²⁺) | Varies (often non-competitive) | Coordination of a sulfur atom from the dithiocarbamate to the active site zinc ion. acs.org |

| α-Glucosidase | None | Non-competitive | Binding to an allosteric site, inducing a conformational change that reduces enzyme activity. researchgate.net |

| Urease | Nickel (Ni²⁺) | Competitive | Interaction with the nickel ions in the active site. |

| Xanthine Oxidase | Molybdenum (Mo), Iron (Fe) | Varies | Interaction with the metal cofactors or critical amino acid residues. |

| Metallo-β-lactamases | Zinc (Zn²⁺) | Competitive | Binding to the zinc ion in the active site. mdpi.com |

Modulation of Cellular Redox Signaling Pathways

Dithiocarbamates, including this compound, can significantly influence cellular redox homeostasis. These compounds can act as both antioxidants and pro-oxidants, depending on the cellular context and the presence of metal ions.

As antioxidants, dithiocarbamates have been shown to scavenge a variety of reactive oxygen species (ROS), including the hydroxyl radical and peroxynitrite. nih.gov This free radical scavenging activity can protect cells from oxidative damage to macromolecules such as DNA, proteins, and lipids. nih.gov The antioxidant properties of dithiocarbamates are partly attributed to their ability to reduce oxidized metal ions, thereby preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

Conversely, in the presence of certain metal ions, particularly copper, dithiocarbamates can exhibit pro-oxidant activity. The copper-dithiocarbamate complexes can undergo redox cycling, leading to the generation of ROS. This induction of oxidative stress is believed to be a key mechanism behind the anticancer and apoptotic effects of some dithiocarbamates. f1000research.com The formation of ROS can trigger downstream signaling pathways that lead to programmed cell death.

Dithiocarbamates can also modulate redox-sensitive signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Pyrrolidine (B122466) dithiocarbamate (PDTC), a well-studied dithiocarbamate, is a known inhibitor of NF-κB activation. f1000research.com By interfering with these signaling pathways, dithiocarbamates can influence a wide range of cellular processes, including inflammation, cell proliferation, and survival.

Table 3: Redox-Modulating Activities of Dithiocarbamates

| Activity | Mechanism | Cellular Consequence |

| Antioxidant | Scavenging of reactive oxygen species (e.g., hydroxyl radical, peroxynitrite). nih.gov | Protection against oxidative damage to DNA, proteins, and lipids. |

| Pro-oxidant | Redox cycling of metal complexes (e.g., copper-dithiocarbamate), leading to ROS generation. f1000research.com | Induction of oxidative stress, apoptosis. |

| Modulation of Signaling Pathways | Inhibition of redox-sensitive transcription factors like NF-κB. f1000research.com | Alteration of gene expression related to inflammation and cell survival. |

Interactions with Macromolecules and Cellular Components (e.g., DNA, Proteins)

The biological effects of this compound are also mediated through its direct and indirect interactions with cellular macromolecules. As discussed previously, the pro-oxidant activity of dithiocarbamate-metal complexes can lead to oxidative damage to DNA. nih.gov This can result in single- and double-strand breaks, base modifications, and the formation of DNA adducts, which if not repaired, can lead to mutations and cell death.

Dithiocarbamates and their metabolites can also interact directly with proteins. The dithiocarbamate moiety can react with sulfhydryl groups of cysteine residues in proteins, a process known as S-thiolation. This covalent modification can alter the structure and function of the protein, leading to changes in enzyme activity, protein-protein interactions, and cellular signaling.

Furthermore, studies have shown that dithiocarbamate-based compounds can interact with a variety of important proteins. rsc.org For example, a comparative study of a linear dithiocarbamate and its macrocyclic analog demonstrated interactions with proteins such as bovine serum albumin, human serum albumin, and hemoglobin. rsc.org These interactions can affect the transport and distribution of the compound within the body and may also modulate the function of these proteins.

Influence on Permeability across Biological Membranes

The ability of this compound and its metal complexes to traverse biological membranes is a critical determinant of its biological activity. The lipophilicity of the compound, influenced by the benzyl group, plays a significant role in its passive diffusion across the lipid bilayer of cell membranes.

Studies on related compounds, such as benzyl alcohol, have shown that they can increase the fluidity of lipid bilayers. nih.govasbmb.org This fluidizing effect can lead to an increase in membrane permeability to ions and small molecules. nih.gov It is plausible that this compound could exert a similar effect, thereby facilitating its own entry into cells as well as potentially altering the transport of other substances across the membrane.

The chelation of metal ions by this compound can also significantly alter its membrane permeability. The formation of a neutral, lipophilic metal-dithiocarbamate complex can enhance its ability to cross cell membranes compared to the charged metal ion or the dithiocarbamate ligand alone. This is a key aspect of how dithiocarbamates can facilitate the uptake of metal ions into cells, which is relevant to both their therapeutic and toxicological effects.

Synergistic Activities with Central Metal Ions in Coordination Compounds

The biological activity of this compound can be significantly enhanced when it forms coordination compounds with central metal ions. This synergistic effect arises from the unique physicochemical properties of the resulting metal complex, which can differ substantially from those of the free ligand or the metal ion alone.

Metal-dithiocarbamate complexes have been investigated for a range of biological applications, including as anticancer and antimicrobial agents. nih.govsysrevpharm.org The synergistic activity is often attributed to the increased lipophilicity of the metal complex, which facilitates its transport across cell membranes and accumulation within the cell. Once inside the cell, the complex can release the metal ion and the dithiocarbamate ligand, which can then exert their respective biological effects.

Computational and Theoretical Studies on Benzyl Dimethyldithiocarbamate and Its Complexes

Density Functional Theory (DFT) Studies for Chemical Reactivity Profiles and Electronic Structure

No specific DFT studies detailing the chemical reactivity profiles or electronic structure for benzyl (B1604629) dimethyldithiocarbamate (B2753861) were found. However, research on related compounds, such as S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, has utilized DFT methods (specifically B3LYP with basis sets like 6-311G(3df,3pd)) to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties. For other derivatives, DFT calculations have been employed to understand structure-property relationships and predict reactive sites through molecular electrostatic potential (MEP) maps. researchgate.net These studies typically show negative potential regions around electronegative atoms like nitrogen and sulfur, indicating sites susceptible to electrophilic attack. nih.gov

Molecular Docking Analyses for Ligand-Protein Binding Interactions

There is no available literature detailing molecular docking analyses specifically performed with benzyl dimethyldithiocarbamate as the ligand. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on other complex dithiocarbamate (B8719985) derivatives have used this method to investigate their binding affinity with specific protein targets. For instance, docking analyses on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate revealed a binding energy of -6.0 kcal/mol with a particular target protein. nih.govnih.gov Such studies help in understanding potential biological interactions by identifying key hydrogen bonds and hydrophobic interactions within the protein's active site.

Molecular Dynamics Simulations for Investigating Protein-Ligand Complex Stability

Specific molecular dynamics (MD) simulation studies for this compound complexes are not documented in the reviewed literature. MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of protein-ligand complexes over time. This technique is often used as a follow-up to molecular docking to assess the dynamic behavior and stability of the predicted binding pose.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and their Correlation with Reactivity

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This type of analysis is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important parameter for determining molecular stability; a smaller gap generally implies higher chemical reactivity. nih.gov For example, in a study on a related hydrazinecarbodithioate, the HOMO-LUMO energy gap was calculated to be low, suggesting high chemical reactivity and polarizability. nih.gov From these energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be calculated to further quantify the molecule's reactivity. nih.gov

Theoretical Insights into Reaction Mechanisms and Stereocontrol

No theoretical studies providing insights into the reaction mechanisms or stereocontrol involving this compound were identified. Such studies, typically employing DFT, are instrumental in mapping reaction pathways, calculating activation energies, and explaining the stereochemical outcomes of chemical reactions.

Advanced Material Science Applications of Benzyl Dimethyldithiocarbamate Derivatives

Utilization as Single Source Precursors for Metal Sulfide (B99878) Nanoparticles

Dithiocarbamate (B8719985) complexes, including those with benzyl (B1604629) groups, have been effectively utilized as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. researchgate.netnih.govucl.ac.uk This approach is advantageous as the precursor molecule contains both the metal and sulfur, allowing for greater stoichiometric control in the resulting nanoparticle. researchgate.net The thermal decomposition, or thermolysis, of these well-defined molecular complexes leads to the formation of high-quality nanocrystalline materials with minimal impurities. nih.govscienceopen.com

The synthesis of various metal sulfide nanoparticles such as Zinc Sulfide (ZnS), Cadmium Sulfide (CdS), and Mercury(II) Sulfide (HgS) has been achieved through the thermolysis of N,N'-alkyl phenyl dithiocarbamate complexes at temperatures around 180 °C. scienceopen.com The properties of the nanoparticles, including their size and morphology, can be influenced by the specific structure of the dithiocarbamate ligand. scienceopen.com

In a study involving a series of new nickel(II) dithiocarbamate complexes with benzyl-containing ligands, thermal decomposition in a nitrogen atmosphere resulted in the formation of Nickel(II) Sulfide (NiS) as the final product. tandfonline.com Characterization of the resulting NiS nanomaterial confirmed its formation and provided insights into its physical properties.

| Precursor Ligand | Metal | Resulting Nanoparticle | Crystalline Size (nm) |

| Benzyl(4-fluorobenzyl)carbamodithioate | Ni(II) | NiS | 19.97 - 21.35 |

| Benzyl(4-cyanobenzyl)carbamodithioate | Ni(II) | NiS | 19.97 - 21.35 |

This table presents the crystalline size range of Nickel(II) Sulfide (NiS) nanoparticles synthesized from the thermal decomposition of specific benzyl-containing dithiocarbamate precursors. tandfonline.com

The decomposition temperature and precursor concentration are critical parameters that can be adjusted to control the phase and size of the resulting metal sulfide nanoparticles. For instance, in the synthesis of nickel sulfide nanoparticles from [Ni(S₂CNⁱBu₂)₂], pure α-NiS is formed at 150 °C, while pure β-NiS is obtained at 280 °C. rsc.org Similarly, studies on cobalt sulfide nanoparticle synthesis have shown that decreasing the precursor concentration leads to smaller, more monodispersed nanoparticles, while increasing the temperature results in larger nanoparticles. chalcogen.ro The solvent can also play a significant role in the decomposition mechanism, as seen in solvothermal synthesis where the solvent amine can interact with the dithiocarbamate precursor. ucl.ac.uk

Applications in Polymer Science and Engineering

Benzyl dithiocarbamate derivatives have demonstrated significant utility in polymer science, particularly in the realm of controlled radical polymerization. Their ability to act as chain transfer agents allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures such as block copolymers.

Benzyl Dimethyldithiocarbamate (B2753861) as a Photoactive RAFT Agent in Radical Photopolymerization

Benzyl dithiocarbamates are effective Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which are key components in one of the most versatile controlled radical polymerization techniques. The RAFT process allows for the synthesis of polymers with predictable molar masses and narrow molar mass distributions. Dithiocarbamates are particularly attractive as RAFT agents because their activity can be tuned by modifying the substituents on the nitrogen atom.

Research has shown that 3,5-dimethyl-1H-pyrazole-1-carbodithioates, including benzyl dithiocarbamates, are highly versatile RAFT agents. rsc.orgrsc.org They exhibit excellent control over the polymerization of a wide range of monomers. This control is quantified by the dispersity (Đ), also known as the polydispersity index (Mw/Mn), where a value closer to 1.0 indicates a more uniform polymer chain length.

| RAFT Agent Type | Monomer Type | Achieved Dispersity (Đ or Mw/Mn) |

| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | More Activated Monomers (e.g., methyl acrylate (B77674), styrene) | < 1.1 |

| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | Less Activated Monomers (e.g., vinyl acetate) | < 1.3 |

| Benzyl 1-pyrrolecarbodithioate | N-isopropylacrylamide | < 1.3 |

This table summarizes the performance of benzyl dithiocarbamate derivatives as RAFT agents in controlling the polymerization of different types of monomers, as indicated by the low dispersity values. rsc.orgrsc.orgresearchgate.net

The effectiveness of these RAFT agents has been demonstrated in the synthesis of polymers with very low dispersities. rsc.orgrsc.org For more activated monomers (MAMs) such as methyl acrylate and styrene, benzyl dithiocarbamates can achieve Đ values of less than 1.1. rsc.orgrsc.org For less activated monomers (LAMs) like vinyl acetate (B1210297), they can still maintain good control with Đ values below 1.3. rsc.orgrsc.org Similarly, the use of benzyl 1-pyrrolecarbodithioate as a RAFT agent in the polymerization of N-isopropylacrylamide has resulted in polymers with polydispersity indexes below 1.3. researchgate.net The photolytic stability of RAFT agents is a crucial factor in photopolymerization, with the structure of the fragmenting group influencing the efficiency of the process. rsc.org

Synthesis of Block Copolymers for Adsorbent Materials

The control afforded by RAFT polymerization using benzyl dithiocarbamate derivatives enables the synthesis of complex polymer architectures, most notably block copolymers. acs.org A block copolymer consists of two or more distinct polymer chains (blocks) linked together. By selecting monomers with different properties for each block, materials with tailored functionalities can be created.

A key application for such tailored block copolymers is in the development of advanced adsorbent materials. For instance, a novel poly(vinyl benzyl dithiocarbonate-dimethyl amino ethyl methacrylate) block copolymer has been synthesized and utilized as an effective adsorbent. The presence of dithiocarbamate functionalities within the polymer structure is crucial, as the sulfur atoms are excellent chelating agents for heavy metal ions. mdpi.com